molecular formula C6H8N4O2 B15324820 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1211524-11-6

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B15324820
CAS No.: 1211524-11-6
M. Wt: 168.15 g/mol
InChI Key: FGJXNIPCKWVFPJ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature to form the tetrazole ring fused to the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tetrazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid
  • 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid

Uniqueness

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

CAS No.

1211524-11-6

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h4H,1-3H2,(H,11,12)

InChI Key

FGJXNIPCKWVFPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN=NN2C1)C(=O)O

Origin of Product

United States

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